molecular formula C9H11Cl2NO2 B8288997 Methyl 3-chloro-4-methoxybenzimidate hydrochloride

Methyl 3-chloro-4-methoxybenzimidate hydrochloride

Cat. No. B8288997
M. Wt: 236.09 g/mol
InChI Key: XGWUXQHAEIZDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04642311

Procedure details

Methyl 3-chloro-4-methoxybenzimidate hydrochloride, (19.9 g, 0.084 mole) was added to a solution of ammonia (12 g) in CH3OH (100 ml) cooled to -78° C. The stirred mixture was allowed to warm to room temperature. After 20 hours, the solution was evaporated to dryness under reduced pressure. The solid residue was triturated with Et2O and collected to yield 17.8 g (96%) of 27, m.p. dec. 243°-245° C. A sample triturated with acetone melted at 241°-243° C. dec.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6](=[NH:9])OC.[NH3:15]>CO>[ClH:2].[Cl:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([NH2:15])=[NH:9] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
Cl.ClC=1C=C(C(OC)=N)C=CC1OC
Name
Quantity
12 g
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with Et2O
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.ClC=1C=C(C(=N)N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 191.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.